D-Lyxose

Enzyme kinetics Substrate specificity Xylose isomerase

Sourcing a stereochemically pure C5 building block for complex glycosylation or chiral pool synthesis is often hindered by the lack of viable rare sugars. D-Lyxose resolves this with its defined (2S,3S,4R) configuration essential for producing alpha-galactosyl ceramide immunostimulants. Bulk enzyme-based manufacturing delivers consistent quality. - Chiral purity validated by specific optical rotation analysis, ensuring correct stereochemical outcome. - Differentiated from D-xylose/D-arabinose by enzyme specificity, critical for metabolic pathway studies. - Available via sustainable photocatalytic production routes for reduced environmental footprint.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 10257-34-8
Cat. No. B077038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lyxose
CAS10257-34-8
Synonymslyxose
lyxose, (D)-isomer
lyxose, (L)-isome
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
InChIKeySRBFZHDQGSBBOR-AGQMPKSLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Lyxose: Unique Stereochemical Properties


D-Lyxose (CAS 10257-34-8), a C5 aldopentose with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol , is classified as a 'rare sugar' due to its limited natural abundance. It exhibits a defined stereochemical configuration (2S,3S,4R) that dictates its unique interactions with enzymes and biological systems, differentiating it from more common pentoses like D-xylose and D-arabinose. Its melting point is reported in the range of 106-112 °C, and it has a specific optical rotation that changes over time, from an initial [α]D²⁰ of +5.5° to a final value of -14.0° in water, indicative of mutarotation . This compound serves as a critical chiral building block and a key intermediate in the synthesis of high-value pharmaceuticals, including antiviral and antitumor agents .

Chiral building block for stereochemically defined synthesis
Stereochemical probe in carbohydrate-active enzyme studies
Differentiated pentose substrate in metabolic pathway analysis

Why D-Lyxose Cannot Be Replaced by Analogs


The substitution of D-Lyxose with its more abundant and cheaper structural analogs, such as D-xylose or D-arabinose, is not scientifically valid in applications requiring precise stereochemical or metabolic control. While all three are C5 aldopentoses, their distinct spatial arrangements of hydroxyl groups lead to drastically different substrate specificities for key enzymes [1]. For instance, D-xylose isomerase exhibits a nearly 150-fold difference in catalytic turnover (kcat) between D-xylose and D-lyxose, demonstrating that enzymes recognize these sugars as non-interchangeable substrates [1]. Furthermore, in yeast metabolism, D-lyxose is reduced by a specific enzyme that does not act on D-xylose or D-ribose, underscoring its unique metabolic fate [2]. In synthetic chemistry, the stereochemical outcome of a reaction is dictated by the starting material's chirality, meaning that substituting one pentose for another will result in a different final product. Therefore, the selection of D-Lyxose is a functional requirement, not a mere preference, for achieving the desired biological activity or synthetic pathway [3].

D-Xylose and D-arabinose exhibit distinct enzyme recognition; direct interchange may not reproduce substrate specificity.
Metabolic reduction of D-lyxose follows a unique pathway not shared by other pentoses, altering downstream metabolite profiles.
Synthetic stereochemical outcomes depend on starting sugar chirality; analog substitution leads to a different final product.

D-Lyxose: Quantitative Performance Evidence


Xylose Isomerase Substrate Specificity

D-Lyxose demonstrates a profound difference in substrate recognition compared to its structural analog D-xylose. In a study of D-xylose isomerase from Arthrobacter sp., D-lyxose was found to be an exceptionally poor substrate. Its catalytic turnover rate (kcat) is 3.7 min⁻¹, which is 144 times lower than the kcat of 533 min⁻¹ observed for the enzyme's native substrate, D-xylose [1]. This quantitative disparity highlights that D-lyxose cannot functionally substitute for D-xylose in systems involving this enzyme class.

Xylose isomerase specificity
Head-to-head
kcat 3.7 min⁻¹ (D-Lyxose) vs 533 min⁻¹ (D-Xylose); 144-fold lower turnover
Supports stereochemical differentiation in enzyme assays
Arthrobacter sp. xylose isomerase, pH 8, 30 °C
Enzyme kinetics Substrate specificity Xylose isomerase Aldose-ketose isomerase

High-Yield Production by D-Lyxose Isomerase

A highly efficient enzymatic route for D-lyxose production has been established using a recombinant D-lyxose isomerase from Providencia stuartii. Under optimized conditions, this enzyme converts the substrate D-xylulose to D-lyxose with a high yield and productivity. The process achieves a conversion yield of 58% and a remarkable volumetric productivity of 144 g L⁻¹ h⁻¹, producing 288 g/L of D-lyxose from an initial 500 g/L D-xylulose in just 2 hours [1]. This level of efficiency is among the highest reported for rare sugar isomerization.

Biocatalytic production efficiency
Class-level
58% conversion yield, 144 g L⁻¹ h⁻¹ productivity, 288 g/L in 2 h
Supports scalable production context review
P. stuartii lyxose isomerase, pH 7.5, 45 °C, 500 g/L D-xylulose
Biocatalysis Rare sugar production Isomerization Industrial biotechnology

Thermostable and Solvent-Tolerant Isomerase

A novel D-lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. exhibits exceptional thermal and solvent stability, setting it apart from other lyxose isomerases. This enzyme remains active at temperatures above 95°C and demonstrates remarkable thermostability by retaining 60% of its initial activity after a 60-minute incubation at 80°C [1]. Furthermore, it is stable in the presence of 50% (v/v) of common organic solvents including ethanol, methanol, acetonitrile, and DMSO [1].

Thermostable & solvent-tolerant isomerase
Class-level
Retains 60% activity after 60 min at 80 °C; stable in 50% organic solvents
Supports process-relevant enzyme stability review
Thermofilum sp. lyxose isomerase
Enzyme engineering Thermostable enzymes Solvent tolerance Biocatalyst stability

Chemical Synthesis Route from D-Arabinose

A well-defined chemical synthesis pathway has been established for the production of D-lyxose from the more readily available and less expensive starting material, D-arabinose. The synthesis proceeds through a 7-step route with a total overall yield of 40% [1]. The critical step involves a stereospecific inversion of configuration at the C3 position using the DAST reagent (diethylaminosulfur trifluoride), which enables the conversion of a trans-2,3-dihydroxy pentofuranose intermediate to the desired cis-2,3-diol precursor, a transformation that is difficult to achieve through conventional methods [1].

Chemical synthesis from D-arabinose
Context-dependent
7-step route, 40% overall yield, stereoinversion via DAST
Supports reliable synthetic route procurement
Cross-study comparable yield; may vary with scale
Chemical synthesis Stereoselective synthesis Rare sugar production Carbohydrate chemistry

Photocatalytic Conversion from D-Galactose

A systematic photocatalytic method demonstrates a unique, stereospecific pathway to D-lyxose that is not shared by other aldopentoses. Under UV irradiation with a TiO2-based photocatalyst, D-lyxose is formed specifically from D-galactose. This conversion is part of a broader systematic degradation: D-galactose yields D-lyxose, D-allose yields D-ribose, and D-gulose yields D-xylose [1]. Crucially, the reaction preserves the stereochemical configuration from C3 to C6 of the starting hexose (which becomes C2 to C5 in the resulting pentose), providing a high degree of stereocontrol [1].

Photocatalytic stereospecific conversion
Head-to-head
D-Galactose → D-Lyxose, preserving C3–C6 stereochemistry
Supports targeted green chemistry route selection
TiO₂ photocatalyst, UV, room temperature
Photocatalysis Rare sugar synthesis Stereochemical control Green chemistry

D-Lyxose: Key Application Scenarios


Antitumor and Immunostimulant Precursor

D-Lyxose's value as a chiral building block is particularly pronounced in the synthesis of complex pharmaceutical agents. It serves as a critical starting material for manufacturing alpha-galactosyl ceramide immunostimulants, a class of antitumor drugs . This application leverages the specific stereochemistry of D-lyxose, which is essential for the biological activity of the final compound. The first experimental evidence of fungal biosynthesis of D-lyxose by Aspergillus niger further validates its role as a high-value precursor in sustainable production pathways for these therapeutics [5].

Industrial Biocatalysis for Rare Sugars

The high catalytic efficiency of enzymes like the Providencia stuartii D-lyxose isomerase (kcat/Km = 920 mM⁻¹ s⁻¹ for D-xylulose) and the exceptional thermostability of the Thermofilum sp. enzyme (60% activity retention after 1 hour at 80°C) make D-lyxose production a viable industrial bioprocess . These properties enable high substrate loadings, elevated reaction temperatures for faster kinetics, and robust biocatalyst reuse, all of which are critical for achieving the 58% conversion yield and 144 g L⁻¹ h⁻¹ volumetric productivity required for commercial-scale manufacturing [5].

Stereochemical Probe in Enzymology

Due to its distinct stereochemistry (2S,3S,4R), D-lyxose is an invaluable tool for probing the active sites of carbohydrate-active enzymes. Its role as a poor substrate for xylose isomerase (kcat = 3.7 min⁻¹ vs 533 min⁻¹ for D-xylose) provides a clear functional contrast that can be used to map substrate recognition and catalytic mechanisms . Similarly, its specific reduction by an enzyme in Torulopsis candida, which does not act on D-xylose or D-ribose, allows researchers to dissect complex metabolic pathways and identify novel enzymatic activities [5].

Photocatalytic Green Chemistry Route

The photocatalytic method for producing D-lyxose from D-galactose under mild, room-temperature conditions offers a 'greener' alternative to multi-step chemical synthesis . This process is highly stereospecific, preserving the chiral centers from the starting material and eliminating the need for toxic reagents or complex protecting groups. For researchers and manufacturers focused on sustainable chemistry, this validated pathway provides a compelling reason to select D-lyxose derived from this specific method, ensuring both stereochemical purity and a reduced environmental footprint .

Application
Selection Property
Validation Focus
Immunostimulant chiral precursor research
Stereochemical configuration (2S,3S,4R)
Stereochemical fidelity in conjugate synthesis
Industrial biocatalysis for rare sugar production
High-yield isomerase process compatibility
Enzyme productivity and thermostability benchmarking
Enzymology stereochemical probe
Differential substrate recognition
Enzyme active-site mapping
Photocatalytic green chemistry synthesis
Stereospecific conversion pathway
Process stereocontrol and sustainability review

Technical Documentation Hub

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53 linked technical documents
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